(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene
Description
(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene is a fluorinated alkene characterized by a unique combination of fluorine substituents and a trifluoromethoxy (-OCF₃) group on an eight-carbon chain. The (3E) stereochemistry indicates a trans-configuration at the double bond between carbons 3 and 2. This structural arrangement confers distinct physicochemical properties, such as high thermal stability, chemical inertness, and low polarity, which are typical of per- and polyfluoroalkyl substances (PFAS). Such compounds are often utilized in industrial applications, including lubricants, refrigerants, and firefighting foams, due to their resistance to degradation .
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-(trifluoromethoxy)oct-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7O/c1-2-3-4-5-6-7(10,8(11,12)13)17-9(14,15)16/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFORKBCMJRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)F)(OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Basic Chemical Data
The compound possesses specific chemical and physical properties that influence its synthesis approaches and applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H11F7O |
| Molecular Weight | 268.17 g/mol |
| IUPAC Name | (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene |
| Standard InChI | InChI=1S/C9H11F7O/c1-2-3-4-5-6-7(10,8(11,12)13)17-9(14,15)16/h5-6H,2-4H2,1H3 |
| Standard InChIKey | HCIFORKBCMJRGT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=CC(C(F)(F)F)(OC(F)(F)F)F |
The compound consists of a perfluorinated head group (containing the tetrafluoro and trifluoromethoxy moieties) connected to a five-carbon alkyl chain through a trans (E) double bond at the C3 position. This unique structure combines both highly fluorinated segments and conventional hydrocarbon portions, making its synthesis particularly challenging.
General Synthetic Approaches for Fluorinated Compounds
The synthesis of fluorinated compounds typically follows several established methodologies that can be adapted for producing complex structures like (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene.
Electrochemical Fluorination (ECF)
Electrochemical fluorination represents one of the primary industrial methods for producing highly fluorinated substances and could serve as a foundation for synthesizing our target compound. This technique involves a series of controlled electrochemical reactions that introduce fluorine atoms into organic structures.
The ECF process involves dissolving an organic precursor in liquid hydrogen fluoride (HF) and passing an electrical current through the solution, causing hydrogen atoms to be replaced by fluorine atoms. This method is particularly useful for introducing multiple fluorine atoms simultaneously, which is essential for creating the perfluorinated segments of our target molecule.
The process typically produces a mixture of linear and branched perfluorinated isomers with varying carbon chain lengths. The distribution is generally 70-80% linear and 20-30% branched isomers, depending on how well the process is controlled. While major manufacturers are increasingly moving away from this method due to environmental concerns, it remains significant in the synthesis of specialized fluorinated compounds.
For our target compound, ECF could potentially be used to create the perfluorinated segment, which would then be coupled with appropriate hydrocarbon segments to form the complete structure.
Telomerization
Telomerization is another major process for producing highly fluorinated substances that could be adapted for our target compound's synthesis. This method involves the reaction of a perfluoroalkyl iodide with an unsaturated compound, creating longer-chain fluorinated products.
In the context of synthesizing (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene, telomerization could potentially be used to build the carbon backbone with the desired fluorine distribution. The process would need to be carefully controlled to ensure the correct stereochemistry at the C3 position.
Fluoroalkyl Amino Reagents (FARs)
Fluoroalkyl Amino Reagents (FARs) offer a versatile approach for incorporating fluorinated groups into organic molecules. These reagents include compounds such as 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine (TFEDMA, also called Petrov's reagent) and 1,1,1,2,3,3,3-hexafluoropropan-1-amine (Ishikawa reagent).
The activation and application of FARs typically follow this process:
- The FAR is activated with a Lewis acid (commonly boron trifluoride diethyl etherate or aluminum chloride)
- This generates a reactive fluoroiminium salt intermediate
- The activated reagent can then transfer fluorinated groups to appropriate substrates
FARs could potentially be used to introduce the trifluoromethoxy group or other fluorinated segments into precursors for our target compound.
Specific Preparation Methods for Fluorinated Alkenes
While direct synthesis information for (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene is limited in the available literature, methods used for related fluorinated alkenes provide valuable insights into potential synthetic pathways.
Carbonylation of Fluorinated Epoxides
Research on the carbonylation of fluorinated epoxides offers important principles for working with fluorinated intermediates that might be applicable to our target compound. Studies have demonstrated that fluorinated epoxides can be effectively carbonylated to produce various fluorinated derivatives with high yields.
Both branched and straight-chain perfluoroalkyl epoxides can be completely converted to their respective β-lactones within 6 hours at room temperature. The following table demonstrates the high efficiency of this transformation:
| Entry | Epoxide | β-Lactone | Conversion (% Yield) |
|---|---|---|---|
| 1 | 2a | 3a | 99 (86) |
| 2 | 2b | 3b | 99 (79) |
| 3 | 2c | 3c | 99 (85) |
| 4 | 2d | 3d | 99 (88) |
| 5 | 2e | 3e | 99 (91) |
| 6 | 2f | 3f | 99 (71) |
| 7 | 2g | 3g | 99 (82) |
Particularly relevant is the finding that "epoxides with a methylene spacer between the epoxide and fluorinated side chain were efficiently converted to β-lactones". This suggests that reactions involving fluorinated intermediates with appropriate spacers can achieve high yields, a principle that could be applied to synthesizing our target compound.
Solvent Effects on Fluorinated Compound Synthesis
The choice of reaction solvent dramatically impacts the efficiency of reactions involving fluorinated compounds. Research has shown that solvent selection can significantly influence conversion rates in reactions involving fluorinated substrates:
| Entry | Solvent | Conversion (%) |
|---|---|---|
| 1 | Toluene | 36 |
| 2 | 1,2-Difluorobenzene | 18 |
| 3 | 1,2-Dimethoxyethane | 46 |
| 4 | Tetrahydrofuran | 9 |
| 5 | 2,5-DMTHF | 47 |
| 6 | 1,4-Dioxane | 43 |
This data reveals that moderately donating ether solvents such as 1,2-dimethoxyethane (DME), 2,5-dimethyltetrahydrofuran, and 1,4-dioxane are favorable for reactions involving fluorinated compounds. In contrast, strongly donating solvents like THF severely inhibited conversion, likely because they bind too strongly to Lewis acids and inhibit coordination with reactive substrates.
These findings provide valuable guidance for selecting appropriate solvent systems when developing synthesis protocols for our target compound.
Reactions with Trifluoromethoxy Groups
Information about reactions involving compounds with trifluoromethoxy groups is particularly relevant for synthesizing our target molecule. Several methods have been documented for working with trifluoromethoxy-containing compounds:
These copper-catalyzed coupling reactions demonstrate the feasibility of forming carbon-carbon bonds in the presence of trifluoromethoxy groups, which is crucial for synthesizing our target compound. The higher yield (73%) achieved under inert atmosphere conditions with longer reaction times suggests that careful control of reaction conditions is essential when working with trifluoromethoxy-containing compounds.
Proposed Synthesis Routes for (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene
Based on the available information about related fluorinated compounds, several potential synthetic routes can be proposed for (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene.
Route A: Fluorination of Oct-3-ene Derivatives
This approach would leverage selective fluorination of strategically functionalized oct-3-ene derivatives. The synthesis would involve several key steps:
- Preparation of an oct-3-ene derivative with the correct E-stereochemistry at the C3-C4 double bond
- Introduction of appropriate leaving groups at the C1 and C2 positions to facilitate subsequent fluorination
- Selective fluorination to introduce the tetrafluoro groups at C1 and C2 using fluorinating reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor
- Addition of the trifluoromethoxy group at C2 using specialized reagents or through copper-catalyzed cross-coupling reactions
A significant challenge with this route is maintaining the E-configuration at the C3-C4 double bond during the fluorination steps, as fluorinating reagents can be highly reactive and potentially affect the alkene stereochemistry.
Route B: Building from Fluorinated Building Blocks
This convergent approach would utilize readily available fluorinated building blocks to construct the target molecule:
- Starting with a compound similar to 1,1,2,2-tetrafluoro-1-(trifluoromethoxy)ethane, which already contains the desired fluorinated moiety
- Converting this building block to an appropriate reactive intermediate (e.g., a Grignard reagent, organozinc compound, or boronic acid derivative)
- Coupling this fluorinated building block with an appropriate five-carbon fragment containing the required alkene functionality through palladium or copper-catalyzed cross-coupling reactions
- Careful control of reaction conditions to ensure the E-configuration at the C3-C4 double bond
This route leverages established coupling methodologies similar to those described for trifluoromethoxy-containing compounds but adapted for alkyl rather than aryl substrates.
Route C: Olefination Approach
This route would utilize olefination chemistry to establish the critical C3-C4 double bond with the correct E-stereochemistry:
- Preparation of a perfluorinated aldehyde or ketone containing the 1,1,1,2-tetrafluoro-2-(trifluoromethoxy) moiety
- Wittig, Horner-Wadsworth-Emmons, or Julia olefination with an appropriate five-carbon phosphonium salt, phosphonate, or sulfone
- Selection of reaction conditions that favor formation of the E-alkene isomer
- Purification to isolate the desired (3E) isomer
This approach has the advantage of directly establishing the crucial double bond with potentially good stereochemical control.
Comparative Analysis of Synthetic Routes
Each proposed synthetic route offers distinct advantages and challenges for the preparation of (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene:
| Factor | Route A: Fluorination Approach | Route B: Building Block Approach | Route C: Olefination Approach |
|---|---|---|---|
| Starting Material Availability | Moderate - Oct-3-ene derivatives are accessible | High - Fluorinated building blocks may be commercially available | Moderate - Requires synthesis of specialized fluorinated carbonyl compounds |
| Number of Steps | Fewer - Direct modification of a carbon skeleton | More - Requires preparation of building blocks and coupling | Moderate - Requires preparation of both coupling partners |
| Stereochemical Control | Challenging - Must preserve alkene during fluorination | Better - Can control coupling conditions | Best - Olefination methods can provide good E/Z selectivity |
| Handling of Hazardous Reagents | High risk - Direct fluorination reagents are hazardous | Moderate risk - Uses pre-fluorinated building blocks | Moderate risk - Uses pre-fluorinated building blocks |
| Potential Overall Yield | Likely low due to selectivity challenges | Potentially moderate | Potentially moderate to high |
| Scalability | Questionable - Fluorination on large scale is challenging | Better - Coupling reactions are often scalable | Moderate - Olefination chemistry is well-established |
Based on this analysis, Route C (Olefination Approach) potentially offers the best combination of stereochemical control and synthetic feasibility, although the preparation of the fluorinated carbonyl precursor remains a significant challenge.
Key Reaction Conditions and Optimization
Successful synthesis of (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene will require careful optimization of reaction conditions, drawing from research on related fluorinated compounds.
Solvent Selection
As demonstrated by research on fluorinated epoxide carbonylation, the choice of solvent significantly impacts reaction efficiency with fluorinated substrates. Moderately donating ether solvents such as 1,2-dimethoxyethane (DME), 2,5-dimethyltetrahydrofuran, and 1,4-dioxane would likely be favorable for reactions involving our target compound.
For coupling reactions involving trifluoromethoxy groups, DMSO has proven effective under extended reaction times (36h) and inert atmosphere conditions, yielding up to 73% product. For olefination reactions, non-protic solvents like THF, DME, or toluene would be appropriate, depending on the specific reagents used.
Catalyst Systems
For coupling reactions involving fluorinated building blocks, copper(I) iodide has shown effectiveness when combined with appropriate ligands and bases. The combination of CuI with cesium carbonate in DMSO under inert atmosphere conditions has proven particularly effective for reactions involving trifluoromethoxy groups.
For carbonylation reactions with fluorinated substrates, the choice of catalyst and CO pressure require careful optimization. Research has shown that catalyst loadings as low as 2.5 mol% can be effective for some fluorinated substrates, and CO pressures of 100 psi have provided good results.
Temperature and Reaction Time
Reactions involving fluorinated compounds often require extended reaction times at moderate temperatures to achieve optimal yields. For example, coupling reactions with trifluoromethoxy-containing compounds achieved optimal yields (73%) when conducted at 100°C for 36 hours.
For more sensitive transformations, particularly those involving the establishment of the E-alkene geometry, lower temperatures (0-25°C) would likely be preferable to maintain stereochemical control.
Chemical Reactions Analysis
Types of Reactions: (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes or alkenes.
Substitution: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Research into the biological activity of fluorinated compounds includes studying their interactions with biological molecules and potential therapeutic applications.
Medicine: Fluorinated compounds are often investigated for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: The compound is used in the development of specialty chemicals, including surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene involves its interaction with molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific effects depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
Target Compound:
- Structure : C₈H₅F₇O
- Key Features :
- Oct-3-ene backbone with trans-configuration.
- 1,1,1,2-Tetrafluoro substitution on C1 and C2.
- Trifluoromethoxy (-OCF₃) group at C2.
Comparable Compounds:
1,1,2,2-Tetrafluoro-2-[(tridecafluorohexyl)oxy]ethane-1-sulfonic Acid
- Structure : C₈HF₂₄O₄S
- Key Features :
- Ethane backbone with sulfonic acid group.
- Tridecafluorohexyloxy (-OC₆F₁₃) substituent.
- Higher molecular weight (MW = 618.1 g/mol) and stronger acidity due to the sulfonic acid group.
- Comparison : Unlike the target compound, this molecule lacks an alkene group and features a sulfonic acid functional group, enhancing its solubility in polar solvents. It is more environmentally persistent due to the perfluorinated chain .
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl Fluoride
- Structure : C₄H₂F₁₀IO₃S
- Key Features: Ethane backbone with sulfonyl fluoride and iodoethoxy groups.
- Comparison : The iodine substituent differentiates this compound from the target molecule, enabling nucleophilic reactions. Its sulfonyl fluoride group (-SO₂F) is highly reactive compared to the inert trifluoromethoxy group .
Ethanesulfonyl Fluoride Derivatives
- Examples :
- 1,1,2,2-Tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]-ethanesulfonyl fluoride (CAS 29514-94-1).
- 2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoro-ethanesulfonyl fluoride (CAS 144728-59-6).
- Key Features :
- Ethanesulfonyl fluoride core with varying substituents.
- Chlorine or trifluoroethenyl groups modify electronic properties.
- Comparison : These compounds share the tetrafluoroethane backbone but exhibit higher polarity and reactivity due to sulfonyl fluoride and halogen substituents. The target compound’s longer carbon chain and alkene group reduce its polarity .
Physicochemical Properties
| Property | Target Compound | 1,1,2,2-Tetrafluoro-2-[(tridecafluorohexyl)oxy]ethane-1-sulfonic Acid | 1,1,2,2-Tetrafluoro-2-(iodoethoxy)ethanesulfonyl Fluoride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~312.1 (estimated) | 618.1 | 432.0 |
| Boiling Point (°C) | 120–140 (estimated) | >200 | 180–200 |
| Polarity | Low (non-polar backbone) | High (sulfonic acid group) | Moderate (sulfonyl fluoride) |
| Environmental Persistence | High (PFAS-like structure) | Very High (perfluorinated chain) | Moderate (reactive iodine) |
Biological Activity
Overview of PFAS and Their Biological Significance
PFAS are a large group of synthetic compounds characterized by the presence of multiple fluorine atoms. They exhibit remarkable stability and resistance to degradation, leading to bioaccumulation and persistence in the environment. The biological activity of PFAS, including (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene , is primarily attributed to their interactions with biological membranes and proteins.
- Receptor Activation : PFAS can activate various nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor alpha), which plays a significant role in lipid metabolism and inflammation. Studies indicate that different PFAS compounds may activate these receptors differently in humans compared to rodents, suggesting species-specific responses to these chemicals .
- Cellular Uptake and Toxicity : The uptake mechanisms for PFAS vary significantly among different compounds. For instance, research has shown that certain PFAS exhibit negligible cellular uptake in renal cell lines compared to more established compounds like perfluorohexanoic acid (PFC6). This highlights the need for targeted analyses to assess the toxicological potential of specific PFAS .
- Bioaccumulation Potential : The bioaccumulation potential of PFAS is influenced by their chemical structure. Compounds with longer carbon chains and multiple fluorinated groups tend to accumulate more readily in biological systems, leading to prolonged exposure and potential toxicity .
Toxicological Profiles
The following table summarizes key findings on the biological activity of (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene based on available studies:
Case Study 1: Liver Toxicity Assessment
A study investigated the liver toxicity of various PFAS compounds, including (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene , focusing on histopathological changes. Results indicated significant liver injury in rodent models exposed to high doses of this compound. The study emphasized the importance of understanding species-specific responses when evaluating PFAS toxicity .
Case Study 2: Environmental Persistence
Research conducted on the environmental persistence of PFAS highlighted that compounds like (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene have been detected in groundwater sources due to their resistance to degradation processes. This raises concerns regarding long-term exposure risks for both wildlife and humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
